tert-Butyl methyl succinate

Description

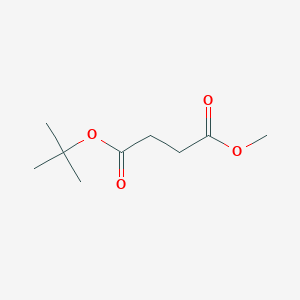

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-O-tert-butyl 1-O-methyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLNZUDBQPORRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163684 | |

| Record name | Butanedioc acid tert-butyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14734-25-9 | |

| Record name | Butanedioc acid tert-butyl methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014734259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioc acid tert-butyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Methyl Succinate (CAS: 14734-25-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of tert-butyl methyl succinate, a notable ester in the field of organic chemistry. With the CAS number 14734-25-9, this compound serves as a versatile building block and intermediate in various synthetic endeavors. This document collates available physicochemical data, outlines a general synthetic approach, and explores the broader context of succinate esters in biological systems and drug discovery.

Core Properties of this compound

This compound is a diester of succinic acid, featuring both a methyl and a tert-butyl ester group. Its structural and chemical properties are summarized below.

Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 14734-25-9 | [1] |

| Molecular Formula | C₉H₁₆O₄ | [2] |

| Molecular Weight | 188.22 g/mol | [2] |

| Appearance | Liquid | [3] |

| Boiling Point | 85-95 °C at 20 mmHg | |

| Density | 1.022 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.421 | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Solubility | Soluble in organic solvents such as alcohols and ethers. | [3] |

Spectral Data

-

¹H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three protons of the methyl ester group, and a set of multiplets for the four protons of the succinate backbone.

-

¹³C NMR: The spectrum would feature distinct signals for the carbonyl carbons of the ester groups, the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbon of the methyl ester, and the methylene carbons of the succinate chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester functional groups.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure of the molecule.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the esterification of succinic acid or its derivatives. While a specific, detailed experimental protocol for this exact compound is not widely published, a general procedure based on established esterification methods can be outlined.

General Synthesis Approach: Fischer Esterification

A plausible synthetic route is the Fischer esterification of mono-methyl succinate with tert-butanol or, alternatively, the reaction of succinic anhydride with methanol followed by esterification with tert-butanol. A general workflow for such a synthesis is depicted below.

Illustrative Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Fischer esterification procedures. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

Materials:

-

Mono-methyl succinate

-

tert-Butanol (in excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mono-methyl succinate in an excess of tert-butanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Research and Drug Development

While specific applications of this compound in drug development are not extensively documented, the broader class of succinate esters and the biological significance of succinate itself provide a strong rationale for its potential utility.

Role as a Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis. The differential reactivity of the methyl and tert-butyl ester groups allows for selective transformations, making it a useful building block for more complex molecules in pharmaceutical and agrochemical research.

Biological Relevance of Succinate and Succinate Esters

Succinate is a key intermediate in the citric acid cycle (Krebs cycle) and plays a crucial role in cellular metabolism and energy production. Recent research has also identified succinate as a signaling molecule, particularly in the context of inflammation and cancer.

-

Prodrugs: Succinate esters are often employed as prodrugs to improve the solubility, stability, or bioavailability of parent drug molecules. The ester linkage can be cleaved in vivo by esterases to release the active pharmaceutical ingredient.

-

Enzyme Inhibition: Derivatives of succinic acid have been investigated as inhibitors of enzymes such as succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. Inhibition of this enzyme can have implications for cancer and ischemic diseases.

The logical relationship between succinate's biological roles and the potential for its derivatives in drug discovery is illustrated in the following diagram.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with well-defined physicochemical properties and potential as a synthetic intermediate. While specific, detailed experimental protocols and comprehensive spectral data are not widely available in peer-reviewed literature, its synthesis can be approached through standard esterification techniques. The biological significance of the succinate moiety suggests that its derivatives, including this compound, may hold promise for applications in drug discovery, particularly in the development of prodrugs and enzyme inhibitors. Further research is warranted to fully explore the synthetic utility and biological activity of this compound.

References

An In-depth Technical Guide to the Physical Properties of tert-Butyl Methyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl methyl succinate (CAS No. 14734-25-9) is an ester with applications in organic synthesis.[1] Understanding its physical properties is crucial for its effective use in research and development, particularly in designing reaction conditions, purification protocols, and ensuring safe handling. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis and purification.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₄ | |

| Molecular Weight | 188.22 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 85-95 °C at 20 mmHg | |

| Density | 1.022 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.421 | |

| Flash Point | >230 °F (>110 °C) - closed cup | [2] |

| Solubility | Soluble in organic solvents |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid esters like this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that can indicate the purity of a liquid.[3] Distillation is a common method for both purification and boiling point determination.[4]

Protocol: Simple Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a sample of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Begin heating the flask gently with the heating mantle.

-

Observation: Record the temperature at which the liquid begins to boil and the vapor condenses and collects in the receiving flask. The temperature should remain constant during the distillation of a pure substance. This constant temperature is the boiling point.[4]

-

Pressure Correction: Since the boiling point is pressure-dependent, record the atmospheric pressure during the measurement. The observed boiling point of 85-95 °C is at a reduced pressure of 20 mmHg.

Determination of Density

Density is the mass per unit volume of a substance and is a characteristic property. The pycnometer method is a precise technique for determining the density of liquids.[5]

Protocol: Pycnometer Method

-

Apparatus: A pycnometer (a glass flask with a specific, accurately known volume), and an analytical balance are required.[6]

-

Procedure:

-

Clean and dry the pycnometer and determine its mass accurately.

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.

-

Place the pycnometer in a thermostatically controlled water bath to bring the sample to a specific temperature (e.g., 25 °C).

-

Remove the pycnometer from the bath, dry the outside, and accurately weigh the filled pycnometer.

-

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.[7]

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a sensitive indicator of purity.[8] An Abbe refractometer is commonly used for this measurement.

Protocol: Using an Abbe Refractometer

-

Apparatus: An Abbe refractometer with a light source and a temperature-controlled prism.

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

-

Sample Application: Apply a few drops of this compound to the surface of the prism.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Reading: Read the refractive index directly from the instrument's scale. The measurement is typically performed at a specific temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line, 589 nm).[9]

Synthesis and Purification Workflow

This compound can be synthesized via the addition reaction of tert-butyl alcohol and 4-oxo-but-3-enoate. A general workflow for the synthesis and subsequent purification of a liquid ester is depicted below.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. biosynce.com [biosynce.com]

- 2. This compound 97 CAS#: 14734-25-9 [m.chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. coachbenner.weebly.com [coachbenner.weebly.com]

- 5. knowledge.reagecon.com [knowledge.reagecon.com]

- 6. mt.com [mt.com]

- 7. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 9. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to tert-Butyl Methyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-Butyl methyl succinate, detailed experimental protocols for its synthesis, and its relevance in various research and development applications.

Core Properties of this compound

This compound is an ester with applications as an organic intermediate.[1] The following table summarizes its key quantitative data for easy reference.

| Property | Value | Source |

| Molecular Formula | C9H16O4 | [2] |

| Linear Formula | (CH3)3CO2CCH2CH2CO2CH3 | |

| Molecular Weight | 188.22 g/mol | [2][3] |

| CAS Number | 14734-25-9 | [3] |

| Density | 1.022 g/mL at 25 °C | |

| Boiling Point | 85-95 °C at 20 mmHg | |

| Refractive Index | n20/D 1.421 | |

| SMILES | COC(=O)CCC(=O)OC(C)(C)C | [2] |

| InChI Key | KGLNZUDBQPORRI-UHFFFAOYSA-N |

Experimental Protocols for Synthesis

Several synthetic routes for this compound have been documented. The following are detailed methodologies for key experiments.

Protocol 1: Addition Reaction of tert-Butyl Alcohol and 4-Oxo-but-3-enoate

This method yields a mixture of threo- and erythro- isomeric forms of this compound.

-

Reactants:

-

tert-Butyl alcohol

-

4-Oxo-but-3-enoate

-

-

Catalyst:

-

Lithium tert-butoxide

-

-

Procedure:

-

The reaction is carried out via an addition reaction between tert-butyl alcohol and 4-oxo-but-3-enoate.

-

Lithium tert-butoxide is utilized as a catalyst to facilitate the reaction.

-

The resulting product is a mixture of the threo- and erythro-isomeric forms of this compound.

-

Protocol 2: Reaction of tert-Butyl Alcohol with Maleic Anhydride and subsequent Esterification

This is a common method for the synthesis of this compound.[1]

-

Reactants:

-

tert-Butyl alcohol

-

Maleic anhydride

-

Methanol

-

-

Procedure:

-

An esterification reaction is initiated between tert-butyl alcohol and maleic anhydride, leading to the formation of a diester intermediate.

-

The diester intermediate then undergoes transesterification with methanol to yield the final product, this compound.

-

A logical diagram of this synthesis workflow is presented below.

Applications in Research and Drug Development

This compound serves as a valuable organic intermediate in various synthetic pathways.[1] Its ester functionalities allow for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules. In the context of drug development, derivatives of succinic acid and its esters are explored for their potential biological activities.

While direct applications of this compound in signaling pathways are not prominently documented, its utility as a precursor for creating novel chemical entities for screening in drug discovery programs is noteworthy. The structural motifs present in this compound can be found in various bioactive molecules.

Safety and Handling

-

Personal Protective Equipment: It is recommended to use an N95 dust mask, eyeshields, and gloves when handling this compound.

-

Storage: Store in a combustible liquids area.

-

Flash Point: 110 °C (230 °F) - closed cup.

References

Spectroscopic Analysis of tert-Butyl Methyl Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-butyl methyl succinate (CAS No. 14734-25-9). Due to the limited availability of published experimental spectra for this specific diester, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous compounds. Detailed experimental protocols for obtaining such spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of similar succinate esters and the known effects of tert-butyl and methyl ester functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | Singlet | 3H | -OCH₃ |

| ~2.55 | Triplet | 2H | -C(O)-CH₂- |

| ~2.50 | Triplet | 2H | -CH₂-C(O)-O-tBu |

| ~1.44 | Singlet | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS at 0 ppm

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~173.2 | C=O (methyl ester) |

| ~172.1 | C=O (tert-butyl ester) |

| ~80.5 | -C(CH₃)₃ |

| ~51.5 | -OCH₃ |

| ~30.8 | -C(O)-CH₂- |

| ~29.5 | -CH₂-C(O)-O-tBu |

| ~28.1 | -C(CH₃)₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2950 | Medium-Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester, sharp) |

| ~1250-1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Notes |

| 188 | [C₉H₁₆O₄]⁺ | Molecular Ion (M⁺) - likely low abundance |

| 173 | [M - CH₃]⁺ | Loss of a methyl radical |

| 157 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 133 | [M - C₄H₉]⁺ or [M - OC(CH₃)₃]⁺ | Loss of a tert-butyl radical or tert-butoxy radical |

| 115 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

| 101 | [CH₃OC(O)CH₂CH₂CO]⁺ | Acylium ion |

| 87 | [CH₂CH₂COOCH₃]⁺ | |

| 74 | [CH₃OC(O)CH₃]⁺ | McLafferty rearrangement product |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (likely a prominent peak) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pasteur pipette

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a small vial.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C. The spectral width is typically 0 to 220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Materials:

-

This compound

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Kimwipes and a suitable solvent (e.g., isopropanol) for cleaning

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropanol, followed by a dry Kimwipe.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known vibrational frequencies of functional groups (e.g., C=O, C-O, C-H) to confirm the structure.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-dampened Kimwipe and then a dry one to remove all traces of the sample.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support structural elucidation.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

-

Instrument Setup (GC-MS):

-

Set the GC oven temperature program to ensure separation from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a few minutes.

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Set the MS source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).

-

Use a standard electron ionization energy of 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

-

The sample will be vaporized, separated on the GC column, and then enter the MS source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose structures for the observed fragments to confirm the connectivity of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

tert-Butyl methyl succinate chemical structure and IUPAC name

This guide provides a detailed overview of the chemical properties and structure of tert-butyl methyl succinate, a compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Nomenclature

-

IUPAC Name: 4-tert-butyl 1-methyl butanedioate

-

Synonyms: Butanedioic acid tert-butyl ester methyl ester, Succinic acid tert-butyl ester methyl ester, Butanedioic acid 1-(1,1-dimethylethyl) 4-methyl ester[1]

This compound is a diester of succinic acid, featuring both a tert-butyl and a methyl ester group.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 14734-25-9 | [2] |

| Molecular Formula | C₉H₁₆O₄ | [2] |

| Molecular Weight | 188.22 g/mol | |

| Linear Formula | (CH₃)₃CO₂CCH₂CH₂CO₂CH₃ | |

| SMILES String | COC(=O)CCC(=O)OC(C)(C)C | |

| InChI Key | KGLNZUDBQPORRI-UHFFFAOYSA-N | |

| Density | 1.022 g/mL at 25 °C | |

| Boiling Point | 85-95 °C at 20 mmHg | |

| Refractive Index | n20/D 1.421 |

Chemical Structure

The molecular structure of this compound is characterized by a four-carbon dicarboxylic acid backbone (succinate) where one carboxylic acid group is esterified with a methyl group and the other with a tert-butyl group.

Caption: Chemical structure of this compound.

Experimental Protocols & Signaling Pathways

Detailed experimental protocols for the synthesis or application of this compound are specific to individual research objectives and are not detailed herein. One general method for its formation involves the addition reaction between tert-butyl alcohol and 4-oxo-but-3-enoate in the presence of a lithium tert-butoxide catalyst, which yields a mixture of threo- and erythro-isomeric forms.

As a chemical reagent and building block, this compound is not directly involved in biological signaling pathways. Its utility lies in its application in organic synthesis, where it can be incorporated into larger molecules of pharmaceutical or material science interest. The logical workflow for its use typically involves its reaction as an electrophile at the ester carbonyl carbons or as a nucleophile after deprotonation at the carbons alpha to the carbonyls.

Caption: General workflow for the application of this compound.

References

Solubility of tert-Butyl Methyl Succinate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl methyl succinate, a key chemical intermediate in various synthetic processes. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide furnishes a detailed experimental protocol for its determination, alongside a summary of its known physicochemical properties and qualitative solubility profile. This information is crucial for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for handling, storage, and for theoretical solubility considerations.

| Property | Value |

| CAS Number | 14734-25-9 |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

| Density | 1.022 g/mL at 25 °C |

| Boiling Point | 85-95 °C at 20 mmHg |

| Refractive Index | n20/D 1.421 |

| Flash Point | 110 °C (230 °F) - closed cup |

| Appearance | Liquid |

| Storage | Room Temperature, 2-8 °C[1] |

Solubility Profile

This compound is generally described as being soluble in organic solvents like alcohols and ethers[1]. As an ester, its solubility is governed by the principle of "like dissolves like." The molecule possesses both polar (ester groups) and non-polar (tert-butyl and methylene groups) regions, allowing it to dissolve in a range of organic solvents. Larger, non-polar hydrocarbon chains in a solvent will favor the dissolution of the non-polar parts of the ester, while polar functional groups in a solvent will interact with the ester linkages.

The following table provides a qualitative summary of the expected solubility of this compound in a variety of common organic solvents. It is important to note that this is a predictive assessment, and quantitative determination is recommended for specific applications.

| Solvent | Solvent Type | Expected Qualitative Solubility |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Dichloromethane | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |

| Toluene | Non-polar | Soluble |

| Hexane | Non-polar | Likely Soluble |

| Diethyl Ether | Non-polar | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

Experimental Protocol: Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely accepted technique[2][3][4]. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials or flasks with airtight screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass evaporating dishes or beakers

-

Vacuum oven or desiccator

Procedure

-

Preparation of Solvent-Solute Mixtures:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where the concentration is measured at different time points until it remains constant[5].

-

-

Sample Withdrawal and Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporating dish containing the filtered saturated solution.

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. The boiling point of the solvent under vacuum should be considered.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant weight of the dish and residue minus the initial weight of the empty dish.

-

The mass of the solvent is the weight of the dish with the solution minus the final constant weight of the dish and residue.

-

Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

-

Solubility (g / 100 g solvent): (Mass of residue / Mass of solvent) x 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to tert-Butyl Methyl Succinate (97% Purity)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl methyl succinate, focusing on its commercial availability, physicochemical properties, and its relevance in research and development, particularly within the pharmaceutical and life sciences sectors.

Commercial Availability and Physicochemical Properties

This compound (CAS No. 14734-25-9) is a specialty chemical available from a number of suppliers. It is typically offered at 97% purity, suitable for a range of research and synthesis applications. Below is a summary of its availability from prominent chemical suppliers and its key physicochemical properties.

Table 1: Commercial Availability of this compound (97% Purity)

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 556025 | 97% | 5g |

| CP Lab Safety | - | min 97% | 25g |

| Biosynce | - | 97% | Inquire |

| Sunway Pharm Ltd | CB52075 | 97% | 1g, 5g, 25g |

| CymitQuimica | 10-234534 | 98% | 1g |

Table 2: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 14734-25-9 |

| Molecular Formula | C9H16O4 |

| Molecular Weight | 188.22 g/mol |

| Boiling Point | 85-95 °C at 20 mmHg |

| Density | 1.022 g/mL at 25 °C |

| Refractive Index | n20/D 1.421 |

| Flash Point | 110 °C (closed cup) |

| Appearance | Liquid |

| Solubility | Soluble in organic solvents (alcohols, ethers) |

Synthesis and Purification Protocols

2.1. Representative Synthesis Protocol: Acid-Catalyzed Esterification

This protocol is a general representation of an acid-catalyzed esterification for the synthesis of a tert-butyl ester from a carboxylic acid and tert-butanol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve monomethyl succinate (1.0 eq) in an excess of tert-butanol, which serves as both a reactant and a solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

2.2. Purification Protocol: Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. The use of a short Vigreux column is recommended.

-

Distillation: Heat the crude product in the distillation flask. Collect the fraction that distills at the expected boiling point (85-95 °C at 20 mmHg)[1][2].

Workflow for Synthesis and Purification

References

The Versatility of tert-Butyl Methyl Succinate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the applications of tert-butyl methyl succinate in organic synthesis. It is a valuable, unsymmetrical diester that serves as a versatile building block for the construction of a variety of molecular architectures. This document details its role in key chemical transformations, including the Stobbe condensation for the synthesis of alkylidene succinates and fulgides, and highlights the potential for selective manipulation of its distinct ester functionalities. Experimental protocols, quantitative data, and mechanistic pathways are presented to equip researchers and professionals in drug development and materials science with the practical knowledge required for utilizing this reagent in their synthetic endeavors.

Introduction

This compound, with its characteristic unsymmetrical structure featuring both a sterically hindered tert-butyl ester and a less hindered methyl ester, offers unique opportunities for selective transformations in organic synthesis. This guide explores its primary applications, focusing on its utility as a precursor in carbon-carbon bond-forming reactions and the strategic differentiation of its two ester groups. While its symmetrical counterparts, diethyl succinate and dimethyl succinate, are more commonly cited, this compound provides a nuanced reactivity profile that can be exploited for elegant synthetic strategies.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14734-25-9 | [1][2][3] |

| Molecular Formula | C₉H₁₆O₄ | [1][4] |

| Molecular Weight | 188.22 g/mol | [1] |

| Boiling Point | 85-95 °C at 20 mmHg | [1][5] |

| Density | 1.022 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.421 | [1][5] |

| Appearance | Liquid | [5] |

| Solubility | Soluble in organic solvents such as alcohols and ethers. | [5] |

Core Applications in Organic Synthesis

The primary utility of this compound in organic synthesis lies in its application in the Stobbe condensation and the potential for selective reactions of its ester groups.

The Stobbe Condensation

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a succinic ester and a carbonyl compound (aldehyde or ketone) in the presence of a strong base.[6][7][8] This reaction is particularly effective for the synthesis of alkylidene succinic acids or their corresponding half-esters.[6][7] While diethyl and dimethyl succinates are commonly employed, di-tert-butyl succinate is also used, indicating the suitability of tert-butyl esters in this transformation.[6] The reaction proceeds through the formation of a γ-lactone intermediate, which then undergoes a base-induced elimination to yield the product.[6]

The general mechanism for the Stobbe condensation is depicted below:

Caption: General mechanism of the Stobbe Condensation.

Fulgides, a class of photochromic compounds, are often synthesized via a double Stobbe condensation.[9] While specific examples detailing the use of this compound are not prevalent in readily available literature, the general synthetic strategy involves the reaction of a succinic ester with a ketone, followed by a second condensation and subsequent cyclization. The use of succinic esters in these syntheses is well-established.[9]

Selective Reactions of the Ester Groups

The differential steric hindrance and electronic properties of the methyl and tert-butyl ester groups in this compound allow for selective transformations. The tert-butyl ester is more susceptible to acid-catalyzed cleavage, while the methyl ester is more readily saponified under basic conditions or can be selectively amidated.

A notable example of this selectivity is the deprotection of the tert-butyl ester in the presence of an ethyl ester in the closely related tert-butyl ethyl succinate. This was achieved in 95% isolated yield using a triarylamminium radical cation (MB•+) as a catalyst in the presence of triethylsilane.[10] This method demonstrates the feasibility of selectively cleaving the tert-butyl group under mild conditions, leaving the less hindered alkyl ester intact.[10]

Caption: Selective transformations of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are not widely published, the following general procedures for related reactions can be adapted by the experienced researcher.

General Procedure for Stobbe Condensation

This procedure is adapted from a general protocol for the Stobbe condensation using diethyl succinate and can serve as a starting point for reactions with this compound.[6]

Materials:

-

This compound

-

Aldehyde or ketone

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol

-

Anhydrous diethyl ether

-

Hydrochloric acid (aqueous solution)

-

Sodium sulfate (anhydrous)

-

Solvents for extraction (e.g., diethyl ether, ethyl acetate) and chromatography

Procedure:

-

A solution of potassium tert-butoxide (1.1 eq.) in anhydrous tert-butanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

A mixture of the carbonyl compound (1.0 eq.) and this compound (1.1 eq.) is added dropwise to the stirred solution of the base at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the excess solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with diethyl ether to remove any unreacted carbonyl compound.

-

The aqueous layer is acidified with cold, dilute hydrochloric acid.

-

The precipitated product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The product can be purified by crystallization or column chromatography on silica gel.

Note: The choice of base and solvent can be critical. Sodium hydride in benzene or toluene has also been used effectively in Stobbe condensations.[6]

Synthesis of γ-Keto Esters

Although not directly starting from this compound, γ-keto esters can be synthesized from succinic anhydride, which is a precursor to this compound. This three-step process involves ring-opening of the anhydride, conversion to the acid chloride, and subsequent reaction with an organocadmium reagent.[2]

Step 1: Synthesis of Alkyl Hydrogen Succinates Succinic anhydride is reacted with an alcohol (e.g., tert-butanol or methanol) in the presence of a catalytic amount of p-toluenesulfonic acid to yield the corresponding monoester.[2]

Step 2: Synthesis of 4-Alkoxy-4-oxobutanoyl Chlorides The alkyl hydrogen succinate is then treated with thionyl chloride (SOCl₂) to form the acid chloride.[2]

Step 3: Synthesis of Alkyl γ-Ketohexanoates The acid chloride is reacted with diethyl cadmium, prepared from ethyl magnesium bromide and cadmium chloride, to afford the desired γ-keto ester.[2]

Other Potential Synthetic Applications

Michael Addition

The enolate of this compound can potentially act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.[11][12] This would lead to the formation of 1,5-dicarbonyl compounds, which are valuable synthetic intermediates. The regioselectivity of the enolate formation (at the methylene group adjacent to the methyl ester versus the tert-butyl ester) would be a key factor to consider in such reactions.

Alkylation and Acylation

The enolate of this compound can also be alkylated or acylated at the α-position. These reactions would typically involve deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by reaction with an alkyl halide or an acylating agent. The differential reactivity of the two α-protons could potentially be exploited for regioselective functionalization.

Conclusion

This compound is a versatile building block in organic synthesis with significant, albeit not fully explored, potential. Its primary application in the Stobbe condensation allows for the synthesis of complex unsaturated acid esters. Furthermore, the distinct nature of its two ester groups opens avenues for selective transformations, a feature of considerable interest in multi-step synthesis. This guide has summarized the current knowledge on the applications of this compound, providing a foundation for researchers to further investigate and exploit the unique reactivity of this unsymmetrical diester in the development of novel synthetic methodologies and the construction of complex molecular targets. Further research into the specific reaction conditions and substrate scope for reactions involving this compound is warranted to fully unlock its synthetic potential.

References

- 1. orgsyn.org [orgsyn.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. biosynce.com [biosynce.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. What is Stobbe Condensation? [unacademy.com]

- 8. Preparation of β‐Substituted γ‐Keto Esters by the Grignard Reaction on N‐Acylpyrazoles. | Semantic Scholar [semanticscholar.org]

- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

The Versatility of tert-Butyl Methyl Succinate: A Core Building Block for Complex Synthesis

For Immediate Release

Introduction

In the landscape of organic synthesis, the strategic choice of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl methyl succinate has emerged as a particularly valuable and versatile C4 synthon. Its differentiated ester functionalities—a sterically hindered tert-butyl ester and a reactive methyl ester—allow for remarkable chemoselectivity, providing chemists with a powerful tool for the synthesis of pharmaceuticals, natural products, and advanced materials. This technical guide explores the fundamental properties, key reactions, and strategic applications of this compound, offering insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a combustible liquid characterized by the following properties:

| Property | Value | Reference(s) |

| CAS Number | 14734-25-9 | [1][2] |

| Molecular Formula | C₉H₁₆O₄ | [3] |

| Molecular Weight | 188.22 g/mol | [1][2][3] |

| Density | 1.022 g/mL at 25 °C | [1][2] |

| Boiling Point | 85-95 °C at 20 mmHg | [1][2] |

| Refractive Index | n20/D 1.421 | [1][2] |

| Flash Point | 110 °C (closed cup) | [1] |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from two key features: the acidity of the α-protons and the differential reactivity of its two ester groups. The methylene protons situated between the carbonyl groups can be readily deprotonated by a strong base to form a nucleophilic enolate. This enolate is a cornerstone of carbon-carbon bond formation.

The Stobbe Condensation: A Gateway to Alkenyl Succinates

A hallmark reaction involving this compound is the Stobbe condensation. This reaction involves the base-catalyzed condensation of the succinate ester with a ketone or aldehyde.[4][5] The use of a strong, non-nucleophilic base, such as potassium tert-butoxide, is crucial for promoting the reaction.[5][6] The reaction proceeds through a γ-lactone intermediate, which undergoes a base-induced elimination to yield an alkylidene succinic acid monoester.[5][7] This transformation is a powerful method for converting a carbonyl group into a propionic acid residue.[6]

The differential ester groups of this compound offer a distinct advantage. The tert-butyl group is robust and can be carried through subsequent reaction steps, while the methyl ester can be selectively saponified or involved in further transformations. This orthogonality is a key asset in multi-step synthesis.

Table 1: Examples of Stobbe Condensation with Succinate Esters

| Carbonyl Substrate | Succinate Ester | Base | Product | Yield | Reference |

| Benzophenone | Diethyl succinate | Potassium tert-butoxide | β-Carbethoxy-γ,γ-diphenylvinylacetic acid | - | [8] |

| Acetone | Diethyl succinate | Sodium ethoxide | Did not proceed as expected | - | [5][7] |

| Aromatic Aldehydes | Dimethyl adipate | Sodium hydride | Corresponding half-esters | - | [9] |

Note: Specific yield data for this compound in these reactions requires further investigation of primary literature.

Alkylation Reactions

The enolate generated from this compound can also participate in alkylation reactions with various electrophiles, such as alkyl halides. This allows for the introduction of diverse substituents at the α-position, further expanding the range of accessible molecular scaffolds. The choice of base and reaction conditions can influence the regioselectivity of the alkylation.

Strategic Applications in Drug Development and Natural Product Synthesis

The products derived from this compound are valuable intermediates in the synthesis of a wide array of bioactive molecules.

Synthesis of Lignan Analogues

Lignans, such as podophyllotoxin and hinokinin, are a class of natural products known for their potent biological activities, including anticancer and antiviral properties.[10][11] The core butyrolactone structure found in many lignans can be accessed through synthetic pathways originating from Stobbe condensation products.[12][13] The ability to introduce specific aryl groups via the Stobbe condensation makes this compound an attractive starting point for the synthesis of diverse lignan analogues for structure-activity relationship (SAR) studies.[14][15]

Fulgides and Photochromic Materials

Stobbe condensation products are also precursors to fulgides, which are derivatives of dimethylenesuccinic anhydride known for their photochromic properties. These molecules undergo reversible color changes upon exposure to light, making them of interest for applications in optical data storage and molecular switches.

Experimental Protocols

Protocol 1: General Procedure for the Stobbe Condensation

This is a generalized protocol based on typical Stobbe condensation procedures. Specific conditions may vary depending on the substrates.

-

To a stirred solution of potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol or another suitable solvent under an inert atmosphere (e.g., nitrogen or argon), a mixture of the carbonyl compound (1.0 equivalent) and this compound (1.2 equivalents) is added dropwise at room temperature.[5][6]

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 60-80 °C) for a period of 2 to 24 hours, monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

-

The aqueous layer is washed with a nonpolar solvent (e.g., diethyl ether or toluene) to remove any unreacted starting materials.

-

The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the product.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum. Alternatively, the product can be extracted with an organic solvent (e.g., ethyl acetate), dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways

The versatility of this compound as a building block can be visualized through its reaction pathways.

Caption: Synthetic utility of this compound.

Conclusion

This compound stands out as a highly effective and strategic building block in modern organic synthesis. Its inherent chemical properties, particularly the differential reactivity of its ester groups, provide a reliable platform for the construction of a diverse range of molecular structures. From the foundational Stobbe condensation to subsequent elaborations, this C4 synthon offers a clear and efficient route to valuable intermediates for drug discovery, natural product synthesis, and materials science. As the demand for complex and functionally rich molecules continues to grow, the role of versatile building blocks like this compound will undoubtedly become even more critical.

References

- 1. 甲基琥珀酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 97 14734-25-9 [sigmaaldrich.com]

- 3. Butyl methyl succinate | C9H16O4 | CID 13082819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. What is Stobbe Condensation? [unacademy.com]

- 6. All about Stobbe reaction [unacademy.com]

- 7. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 8. Illustrated Glossary of Organic Chemistry - Stobbe condensation [chem.ucla.edu]

- 9. researchgate.net [researchgate.net]

- 10. dspace.cuni.cz [dspace.cuni.cz]

- 11. Hinokinin, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hinokinin biosynthesis in Linum corymbulosum Reichenb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Total Synthesis of Lignan Lactone (–)-Hinokinin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel D-ring analogues of podophyllotoxin as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. C-4 analogues of podophyllotoxin as tubulin inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

tert-Butyl Methyl Succinate: A Technical Safety and Handling Guide for Researchers

An In-depth Guide for Laboratory Professionals in Drug Development and Scientific Research

This technical guide provides comprehensive safety information and detailed handling precautions for tert-butyl methyl succinate (CAS No. 14734-25-9).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is an ester with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol .[1][2] It is a combustible liquid and should be handled with appropriate care.[1]

| Property | Value | Source |

| CAS Number | 14734-25-9 | [1][2] |

| Molecular Formula | C9H16O4 | [1][2] |

| Molecular Weight | 188.22 | [1][2] |

| Appearance | Liquid | [3] |

| Density | 1.022 g/mL at 25 °C | [1] |

| Boiling Point | 85-95 °C at 20 mmHg | [1] |

| Flash Point | 110 °C (230 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.421 | [1] |

| Storage Class | 10 - Combustible liquids | [1] |

Hazard Identification and Safety Precautions

While specific toxicological properties of this compound have not been thoroughly investigated, it is recommended to handle it with the care required for a potentially hazardous substance. General precautions for handling esters and similar chemical compounds should be strictly followed.

Potential Hazards:

-

May cause skin and eye irritation upon contact.

-

May be harmful if inhaled or ingested.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, a respirator may be required.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.

The following diagram illustrates the recommended PPE for handling this compound.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools and take precautionary measures against static discharge.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials, such as strong oxidizing agents.

The logical workflow for safe handling and storage is depicted in the diagram below.

Experimental Protocol: General Procedure for Handling Non-Volatile Liquid Esters

The following is a generalized protocol for handling this compound and other non-volatile liquid esters in a laboratory setting. This protocol should be adapted to the specific requirements of the experiment.

Methodology:

-

Preparation:

-

Ensure the work area (chemical fume hood) is clean and uncluttered.

-

Assemble all necessary equipment and reagents.

-

Don all required personal protective equipment (PPE).

-

-

Dispensing:

-

Use a clean, dry pipette or syringe to transfer the required volume of the ester.

-

Dispense the liquid slowly and carefully to avoid splashing.

-

Immediately cap the stock container after dispensing.

-

-

Reaction:

-

If the ester is a reactant, add it to the reaction vessel in a controlled manner as specified by the experimental procedure.

-

Maintain appropriate reaction conditions (e.g., temperature, stirring).

-

-

Work-up and Purification:

-

Follow the specific work-up and purification steps for the reaction (e.g., extraction, chromatography).

-

Handle all waste materials as hazardous waste.

-

-

Decontamination:

-

Clean all glassware and equipment that came into contact with the ester using an appropriate solvent.

-

Wipe down the work surface of the fume hood.

-

Dispose of all contaminated materials (e.g., pipette tips, gloves) in the designated hazardous waste container.

-

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention if necessary.

| Emergency Situation | Procedure |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |

| Spill | Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Ensure adequate ventilation and eliminate all ignition sources. |

The following flowchart outlines the general emergency response protocol.

References

Methodological & Application

Synthesis of tert-Butyl methyl succinate from Succinic Anhydride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the two-step synthesis of tert-butyl methyl succinate from succinic anhydride. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development.

Introduction

This compound is a valuable building block in organic synthesis, often utilized in the preparation of more complex molecules in the pharmaceutical and materials science industries. Its synthesis from the readily available and inexpensive starting material, succinic anhydride, is a two-step process. The first step involves the methanolysis of succinic anhydride to yield mono-methyl succinate. The second, and more challenging step, is the selective esterification of the remaining carboxylic acid group to form the tert-butyl ester. This document outlines reliable protocols for both transformations.

Data Presentation

Physical and Spectroscopic Data of Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | 118-120 | 261 | - | - | 1865, 1782 (C=O) |

| Mono-methyl succinate | C₅H₈O₄ | 132.11 | 54-57[1] | 151 / 20 mmHg[1] | 10.5 (br s, 1H), 3.69 (s, 3H), 2.65 (m, 4H) | 178.9, 173.2, 51.9, 29.0, 28.8 | 3300-2500 (O-H), 1735, 1700 (C=O) |

| This compound | C₉H₁₆O₄ | 188.22 | N/A | 85-95 / 20 mmHg[2] | 3.66 (s, 3H), 2.55 (m, 4H), 1.44 (s, 9H)[3] | 172.5, 171.8, 80.6, 51.6, 30.5, 29.8, 28.1 | 2978, 1734 (C=O) |

Comparison of Synthesis Methods for this compound from Mono-methyl succinate

| Method | Reagents | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| Steglich Esterification | tert-Butanol, DCC, DMAP | Dichloromethane | DMAP | 0 to RT | 3 | 76-81 (estimated) | Mild conditions, suitable for acid-sensitive substrates.[4] |

| Acid-catalyzed reaction with Isobutylene | Isobutylene | Dichloromethane (or neat) | Sulfuric Acid | < 0 to RT | 1-24 | ~85 (estimated) | Requires handling of a gas and a strong acid.[5] |

Experimental Protocols

Step 1: Synthesis of Mono-methyl succinate from Succinic Anhydride

This protocol is adapted from established literature procedures which consistently report high yields.[6]

Materials:

-

Succinic anhydride (1.0 eq)

-

Anhydrous methanol (2.0-3.0 eq)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add succinic anhydride.

-

Add anhydrous methanol to the flask.

-

Heat the mixture to reflux with stirring. The reaction is typically complete within 1-2 hours, often indicated by the dissolution of all succinic anhydride.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

The resulting crude mono-methyl succinate, a white solid, is typically of high purity (95-96% yield) and can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent like diethyl ether or a mixture of ethyl acetate and hexanes.

Step 2: Synthesis of this compound from Mono-methyl succinate (Steglich Esterification)

This protocol is an adaptation of the well-established Steglich esterification, a mild and effective method for the formation of esters, particularly for sterically hindered alcohols like tert-butanol.[4][7]

Materials:

-

Mono-methyl succinate (1.0 eq)

-

tert-Butanol (1.5-2.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Filter funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve mono-methyl succinate in anhydrous dichloromethane.

-

Add tert-butanol and a catalytic amount of DMAP to the solution.

-

Cool the flask in an ice bath to 0 °C with stirring.

-

Slowly add DCC to the cold solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

After the addition of DCC is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 3-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield a colorless oil.

Visualizations

Reaction Pathway

Caption: Overall two-step synthesis pathway.

Experimental Workflow: Step 2 (Steglich Esterification)

Caption: Workflow for the Steglich esterification.

References

- 1. Mono-methyl succinate(3878-55-5) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. rsc.org [rsc.org]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

One-Pot Synthesis Protocol for tert-Butyl Methyl Succinate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a one-pot synthesis protocol for tert-butyl methyl succinate, an intermediate with applications in organic synthesis and drug development. The described method is a sequential, two-step process conducted in a single reaction vessel, which enhances efficiency by minimizing intermediate workup and purification steps. The protocol begins with the ring-opening of succinic anhydride with methanol to yield mono-methyl succinate. This is followed by an acid-catalyzed esterification using tert-butanol to afford the final product, this compound. This application note provides a comprehensive experimental procedure, tabulated data for reagents and reaction parameters, and a visual representation of the workflow.

Introduction

Mixed esters of dicarboxylic acids, such as this compound, are valuable building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients. Traditional multi-step syntheses of such compounds often involve tedious purification of intermediates, leading to lower overall yields and increased waste. A one-pot procedure offers a streamlined and more economical alternative. The protocol outlined herein leverages the sequential reactivity of succinic anhydride, first with a primary alcohol (methanol) and subsequently with a tertiary alcohol (tert-butanol) under acidic conditions, to achieve the desired mixed ester in a single reaction sequence.

Reaction Scheme

The overall reaction proceeds in two steps within the same pot:

Step 1: Methanolysis of Succinic Anhydride Succinic anhydride reacts with methanol to form mono-methyl succinate.

Step 2: Acid-Catalyzed tert-Butylation Mono-methyl succinate is then esterified with tert-butanol in the presence of an acid catalyst to yield this compound.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | 10.0 g | 0.1 |

| Methanol | CH₃OH | 32.04 | 40 mL | ~1.0 |

| tert-Butanol | (CH₃)₃COH | 74.12 | 11.1 g (14 mL) | 0.15 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 2.7 mL | 0.05 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |

| Saturated NaHCO₃ | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Equipment:

-

250 mL two-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Step 1: Formation of Mono-methyl succinate

-

To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add succinic anhydride (10.0 g, 0.1 mol) and methanol (40 mL).

-

Heat the mixture to reflux (approximately 65 °C) with stirring.

-

Continue refluxing for 2 hours, or until the succinic anhydride has completely dissolved, indicating the formation of mono-methyl succinate.

-

Cool the reaction mixture to room temperature.

-

-

Step 2: One-Pot tert-Butylation

-

To the cooled solution of mono-methyl succinate in methanol, add tert-butanol (11.1 g, 0.15 mol).

-

Slowly add concentrated sulfuric acid (2.7 mL, 0.05 mol) dropwise via a dropping funnel while stirring and cooling the flask in an ice bath to manage the exothermic reaction.

-

After the addition of the acid, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution (until effervescence ceases) to neutralize the excess acid.

-

Wash the organic layer again with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.

-

Data Presentation

Table 1: Reaction Parameters

| Parameter | Value |

| Step 1: Methanolysis | |

| Temperature | Reflux (~65 °C) |

| Reaction Time | 2 hours |

| Step 2: tert-Butylation | |

| Temperature | Room Temperature |

| Reaction Time | 12-18 hours |

| Purification | |

| Method | Vacuum Distillation |

Table 2: Expected Product Characteristics

| Property | Value |

| Molecular Formula | C₉H₁₆O₄ |

| Molar Mass | 188.22 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 85-95 °C at 20 mmHg |

| Density | 1.022 g/mL at 25 °C |

Visualization

Caption: One-pot synthesis workflow for this compound.

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

The reaction involving sulfuric acid is exothermic; proper cooling is necessary.

Conclusion

The described one-pot protocol provides an efficient and practical method for the synthesis of this compound. By eliminating the need for isolation of the mono-methyl succinate intermediate, this procedure reduces reaction time, minimizes solvent usage, and can potentially lead to higher overall yields compared to multi-step approaches. This makes it an attractive method for researchers in both academic and industrial settings.

Application of Tert-Butyl Methyl Succinate in the Asymmetric Synthesis of a Key Pharmaceutical Intermediate for (S)-Oxybutynin

Introduction

Tert-butyl methyl succinate is a versatile difunctional molecule employed in the synthesis of various pharmaceutical intermediates. Its unique structure, featuring both a sterically hindered tert-butyl ester and a more reactive methyl ester, allows for selective chemical transformations. This attribute makes it a valuable building block in the construction of complex chiral molecules, which are the cornerstone of modern pharmaceuticals. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for (S)-Oxybutynin, a medication used to treat overactive bladder.

(S)-Oxybutynin functions by antagonizing muscarinic acetylcholine receptors, thereby relaxing the bladder muscle and reducing the urgency and frequency of urination.[1][2][3] The therapeutic efficacy of this drug is highly dependent on its stereochemistry, with the (S)-enantiomer being the more active form. Consequently, the asymmetric synthesis of its intermediates is of paramount importance.

Application Notes